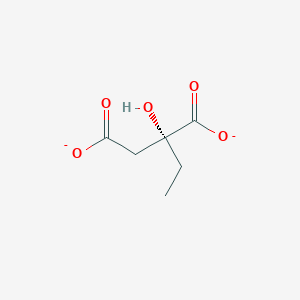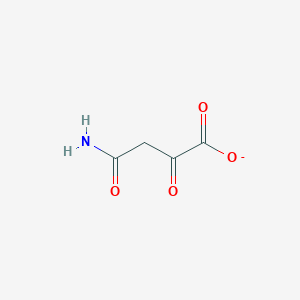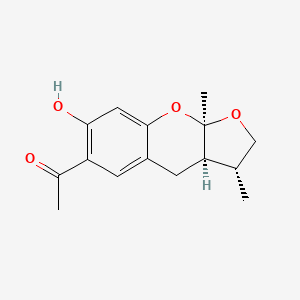
Xyloketal G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xyloketal G is a natural product found in Xylaria with data available.
Scientific Research Applications
Neuroprotective Effects
Xyloketal B, a compound closely related to Xyloketal G, has demonstrated significant neuroprotective effects. It has been shown to suppress glioblastoma cell proliferation and migration through inhibiting TRPM7-regulated PI3K/Akt and MEK/ERK signaling pathways (Chen et al., 2015). Additionally, its antioxidant, anti-inflammatory, and anti-apoptotic properties may serve as a treatment for ischemic stroke, as it interacts with neurons and microglial cells to regulate proteins involved in apoptosis during ischemia (Gong et al., 2018).
Cardiovascular Protection
Xyloketal B has exhibited cardioprotective effects by attenuating oxidative stress and regulating apoptosis pathways. It shows potential for treatment in cardiovascular diseases, including atherosclerosis, by protecting endothelial cells against oxidized LDL-induced injury and maintaining ionic balance (Chen et al., 2009). The compound also alleviates cerebral infarction and neurological deficits in stroke models, potentially through suppressing the ROS/TLR4/NF-κB inflammatory signaling pathway (Pan et al., 2017).
Metabolic Disease Treatment
In models of nonalcoholic fatty liver disease (NAFLD), Xyloketal B attenuated lipid accumulation, potentially via the sterol regulatory element-binding protein-1c (SREBP-1c) pathway, which is crucial for lipid metabolism. This suggests that targeting SREBP-1c with xyloketal B may be a novel approach for NAFLD treatment (Zhang et al., 2017).
Broad Therapeutic Potential
Overall, xyloketal B, and by extension, related compounds like this compound, have shown cytoprotective effects in various disease models, including cardiovascular and neurodegenerative diseases. These effects are attributed to their abilities to reduce oxidative stress, regulate apoptosis, and mitigate inflammatory responses (Gong et al., 2021).
Properties
Molecular Formula |
C15H18O4 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1-[(3R,3aR,9aR)-7-hydroxy-3,9a-dimethyl-2,3,3a,4-tetrahydrofuro[2,3-b]chromen-6-yl]ethanone |
InChI |
InChI=1S/C15H18O4/c1-8-7-18-15(3)12(8)5-10-4-11(9(2)16)13(17)6-14(10)19-15/h4,6,8,12,17H,5,7H2,1-3H3/t8-,12+,15+/m0/s1 |
InChI Key |
BFLZUNPIROUVLO-IBRIGMFSSA-N |
Isomeric SMILES |
C[C@H]1CO[C@]2([C@@H]1CC3=CC(=C(C=C3O2)O)C(=O)C)C |
Canonical SMILES |
CC1COC2(C1CC3=CC(=C(C=C3O2)O)C(=O)C)C |
Synonyms |
xyloketal G |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl]pentanedioic acid](/img/structure/B1259027.png)
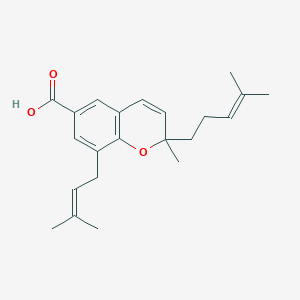
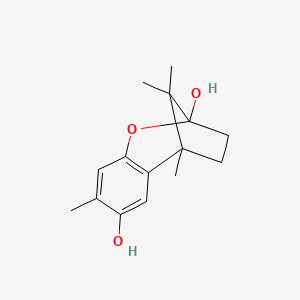
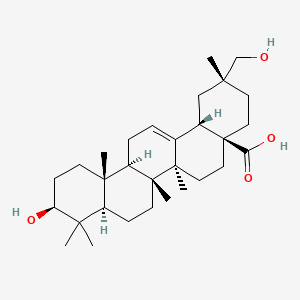
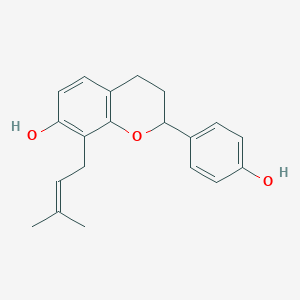
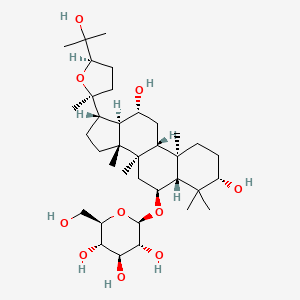
![1-[(1R,9S,10S,11R,12E,17S)-12-ethylidene-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone](/img/structure/B1259036.png)
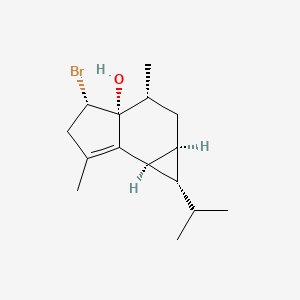
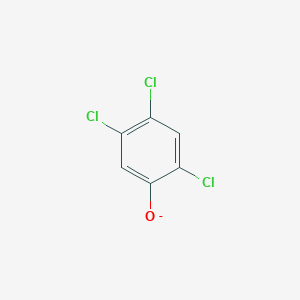
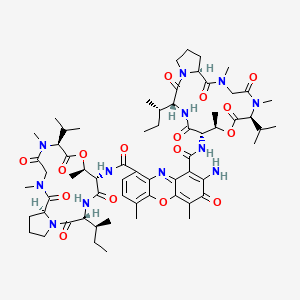
![(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1259044.png)
![[(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,5-dihydroxy-5,6-dimethylheptan-2-yl]-3,5-dihydroxy-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B1259047.png)
